H-Gln(Trt)-OH: A Technical Guide for Advanced Peptide Synthesis
H-Gln(Trt)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Gln(Trt)-OH (N-δ-trityl-L-glutamine), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). We will explore its fundamental role in preventing common side reactions, its chemical properties, and detailed protocols for its application, providing a comprehensive resource for professionals in peptide research and development.
The Core Challenge: Incorporating Glutamine in Peptide Synthesis
Glutamine, with its side-chain amide, is a problematic residue in peptide synthesis. During the synthesis process, particularly during the activation of the carboxyl group for coupling, unprotected or inadequately protected glutamine can undergo several undesirable side reactions.[1][2] These reactions can lead to the formation of impurities, reduce the yield of the target peptide, and complicate the purification process.[2]
The two primary side reactions are:
-
Dehydration: The side-chain amide can be dehydrated to form a nitrile, an irreversible modification that alters the final peptide's structure and function.[1][3] This is especially problematic during activation with carbodiimide reagents.[3]
-
Cyclization: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain and introduces a difficult-to-separate impurity.[1][3]
To overcome these challenges, the side-chain amide of glutamine must be protected with a suitable protecting group. The trityl (Trt) group has emerged as a gold standard, particularly in Fmoc-based SPPS.[1]
The Solution: The Trityl (Trt) Protecting Group
H-Gln(Trt)-OH is a derivative of L-glutamine where the side-chain amide is protected by a bulky trityl group.[4][5] This protection strategy offers several key advantages:
-
Steric Hindrance: The bulky trityl group effectively shields the side-chain amide, physically preventing it from participating in unwanted dehydration and cyclization reactions during the coupling steps.[3]
-
Enhanced Solubility: A significant practical benefit is that the trityl group improves the solubility of the glutamine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[3][6] In contrast, unprotected Fmoc-Gln-OH has very poor solubility in these solvents.[1][6]
-
Acid Labile Removal: The trityl group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[4][5] This ensures the native glutamine residue is restored in the final peptide.
These features make H-Gln(Trt)-OH a valuable building block for the synthesis of complex peptides, including therapeutic peptides and protein fragments.[5][7]
Data Presentation: Chemical and Physical Properties
The essential chemical and physical properties of H-Gln(Trt)-OH are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 102747-84-2[7][8] |
| Molecular Formula | C₂₄H₂₄N₂O₃[7] |
| Molecular Weight | 388.46 g/mol [7] |
| Appearance | Powder[9] |
| Boiling Point | 658.0±55.0 °C (Predicted)[9] |
| Density | 1.214±0.06 g/cm³ (Predicted)[9] |
| pKa | 2.22±0.10 (Predicted)[7][10] |
| Storage Temperature | 2-8°C, in an inert atmosphere and dark place[9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9][10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of H-Gln(Trt)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.
This protocol describes a single coupling cycle for incorporating an Fmoc-Gln(Trt)-OH residue onto a resin-bound peptide chain with a free N-terminal amine. The procedure utilizes HBTU/HOBt as the activating agents, a widely used method in Fmoc-SPPS.[3]
Materials:
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Reaction vessel for manual or automated peptide synthesis
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: If the resin-bound peptide is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF. Perform this treatment twice (e.g., 1 x 5 minutes and 1 x 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and byproducts.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (typically 3-5 equivalents relative to resin loading), HBTU (e.g., 3-5 eq.), and HOBt (e.g., 3-5 eq.) in DMF.
-
Activation: Add DIPEA (e.g., 6-10 eq.) to the amino acid solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.[3]
-
Coupling: Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin in the reaction vessel.[3]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[3]
-
Monitoring: To confirm the completion of the reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group, are removed simultaneously.
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Cleavage Cocktail: A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Scavengers like water, phenol, thioanisole, and EDT are crucial to capture the reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions.
-
Cold diethyl ether
-
Centrifuge and tubes
Methodology:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The Trt group is labile to the acidic conditions of the cleavage cocktail and will be removed during this step.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (e.g., 10-fold excess).
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by methods such as HPLC.
Mandatory Visualizations
The following diagram illustrates the cyclical process of solid-phase peptide synthesis, highlighting the key steps of deprotection, activation, coupling, and washing.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This diagram illustrates how the use of the trityl protecting group mitigates the common side reactions of glutamine during peptide synthesis.
Caption: Prevention of glutamine side reactions using Trt protection.
Conclusion
H-Gln(Trt)-OH is an indispensable tool in modern peptide synthesis. Its trityl-protected side chain effectively prevents deleterious side reactions such as dehydration and pyroglutamate formation, which are common challenges when incorporating glutamine residues.[1][5] Furthermore, the enhanced solubility imparted by the trityl group facilitates more efficient and reliable coupling steps.[3][6] The straightforward removal of the trityl group during the final acid-mediated cleavage step ensures the integrity of the final peptide product.[4][5] For researchers and developers focused on creating high-purity, complex peptides, the use of H-Gln(Trt)-OH is a critical component of a robust and successful synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 5. H-Gln(Trt)-OH - Career Henan Chemical Co. [coreychem.com]
- 6. peptide.com [peptide.com]
- 7. Cas 102747-84-2,H-Gln(Trt)-OH | lookchem [lookchem.com]
- 8. peptide.com [peptide.com]
- 9. H-Gln(Trt)-OH | 102747-84-2 [amp.chemicalbook.com]
- 10. H-Gln(Trt)-OH | 102747-84-2 [chemicalbook.com]
- 11. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
